N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride
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Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is a quaternary ammonium compound. It is characterized by its two long octyl chains and two methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride typically involves the quaternization of N,N-dimethylethylenediamine with octyl halides. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohol, while oxidation reactions can yield various oxidized derivatives.
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Industry: The compound is used in the formulation of surfactants and detergents, providing excellent emulsifying and dispersing properties.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The long hydrophobic chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as an antimicrobial agent. The quaternary ammonium structure also allows it to act as a phase transfer catalyst, facilitating the transfer of ions and molecules between different phases.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with shorter alkyl chains, used as a ligand in coordination chemistry.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a single long alkyl chain, used in surfactant formulations.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is unique due to its dual long alkyl chains, which provide enhanced hydrophobicity and membrane-disrupting properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activity.
Properties
CAS No. |
82334-00-7 |
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Molecular Formula |
C36H78Cl2N2 |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
methyl-[2-[methyl(dioctyl)azaniumyl]ethyl]-dioctylazanium;dichloride |
InChI |
InChI=1S/C36H78N2.2ClH/c1-7-11-15-19-23-27-31-37(5,32-28-24-20-16-12-8-2)35-36-38(6,33-29-25-21-17-13-9-3)34-30-26-22-18-14-10-4;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QDBAGCZNLBTTRC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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